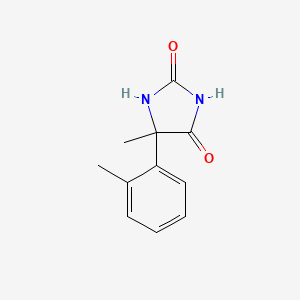

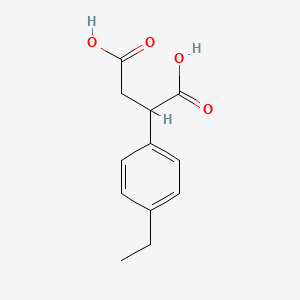

![molecular formula C11H21NO5S B2649182 tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate CAS No. 1824685-77-9](/img/structure/B2649182.png)

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is a chemical compound with the CAS Number: 1824685-77-9 . It has a molecular weight of 279.36 . The IUPAC name of this compound is ethyl (E)-3-(((tert-butoxycarbonyl)amino)but-1-ene-1-sulfonate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is 1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is a powder that is stored at room temperature . It has a molecular weight of 279.36 .Aplicaciones Científicas De Investigación

Organic Synthesis Building Blocks

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate and related compounds have been identified as significant intermediates and building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as precursors in the synthesis of complex organic molecules, highlighting their role in constructing N-hydroxylamine functionalities, which are valuable in various synthetic routes (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Synthesis of Amines and Ligands

N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the broad utility of tert-butyl sulfonamide derivatives in synthesizing enantioenriched amines. This method involves preparing N-tert-butanesulfinyl imines from enantiomerically pure tert-butanesulfinamide and a variety of aldehydes and ketones, further illustrating the significant role of tert-butyl derivatives in facilitating the synthesis of a wide range of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This versatility underlines their importance in the development of new ligands for asymmetric catalysis (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Novel Nitrogen Sources for Catalytic Reactions

The N-chloramine salt of tert-butylsulfonamide has been demonstrated as an efficient nitrogen source and terminal oxidant for catalytic aminohydroxylation and aziridination of olefins, resembling Chloramine-T in these reactions. This introduces tert-butylsulfonamide derivatives as valuable reagents in organic synthesis, particularly in introducing nitrogen functionalities into organic compounds through catalytic reactions. The ease of cleaving the sulfonyl-nitrogen bond under mild acidic conditions for the liberation of the amino group further exemplifies the practical utility of these compounds in synthetic chemistry (A V Gontcharov, H Liu, K B Sharpless, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWUAFNFOUSVPJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOS(=O)(=O)/C=C/C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

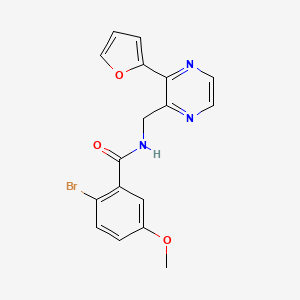

![4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2649102.png)

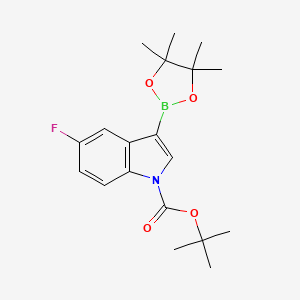

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

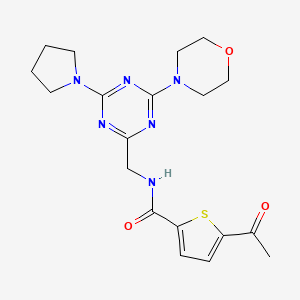

![1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2649114.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)